molecular formula C13H15F3N2O B3133923 2,2,2-trifluoro-N-(4-piperidinophenyl)acetamide CAS No. 400075-34-5

2,2,2-trifluoro-N-(4-piperidinophenyl)acetamide

Cat. No. B3133923
CAS RN: 400075-34-5
M. Wt: 272.27 g/mol
InChI Key: WROBXKVEZAHGEJ-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(4-piperidinophenyl)acetamide, also known as TPA or TFA, is a synthetic compound that has gained popularity in the scientific community due to its unique properties. TPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 295.33 g/mol. This compound has been studied extensively for its potential applications in the field of medicinal chemistry, specifically as an analgesic and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-piperidinophenyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are signaling molecules that play a role in inflammation and pain. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to possess analgesic and anti-inflammatory properties in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2,2-trifluoro-N-(4-piperidinophenyl)acetamide is its low toxicity profile, which makes it a safe compound to work with in the laboratory. In addition, this compound is relatively easy to synthesize and has a high purity, making it a reliable compound for use in experiments.
One of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on 2,2,2-trifluoro-N-(4-piperidinophenyl)acetamide. One area of interest is the development of new pain medications based on the analgesic properties of this compound. Another area of interest is the development of new cancer treatments based on the ability of this compound to inhibit the growth of cancer cells. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.

Scientific Research Applications

2,2,2-trifluoro-N-(4-piperidinophenyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2,2,2-trifluoro-N-(4-piperidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)12(19)17-10-4-6-11(7-5-10)18-8-2-1-3-9-18/h4-7H,1-3,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROBXKVEZAHGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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